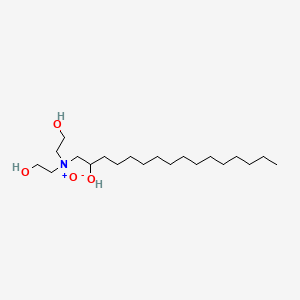
N-(2-Hydroxyhexadecyl)diethanolamine oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Bis-(2-hydroxyethyl)amino]hexadecan-2-ol N-oxide typically involves the reaction of hexadecan-2-ol with bis-(2-hydroxyethyl)amine in the presence of an oxidizing agent. The reaction conditions often include a controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[Bis-(2-hydroxyethyl)amino]hexadecan-2-ol N-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different oxides.
Reduction: It can be reduced to its corresponding amine.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of higher oxides, while reduction can yield the corresponding amine .
Scientific Research Applications
1-[Bis-(2-hydroxyethyl)amino]hexadecan-2-ol N-oxide has several applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in cell culture and molecular biology experiments as a detergent.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of cleaning agents and personal care products.
Mechanism of Action
The mechanism of action of 1-[Bis-(2-hydroxyethyl)amino]hexadecan-2-ol N-oxide involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better interaction between molecules. This property is crucial in its applications as a detergent and emulsifier .
Comparison with Similar Compounds
Similar Compounds
1-[Bis-(2-hydroxyethyl)amino]hexadecan-2-ol: Similar structure but lacks the N-oxide group.
2-Hydroxy-N,N-bis(2-hydroxyethyl)-1-hexadecanamine: Another related compound with similar surfactant properties.
Uniqueness
1-[Bis-(2-hydroxyethyl)amino]hexadecan-2-ol N-oxide is unique due to its N-oxide group, which enhances its surfactant properties and makes it more effective in reducing surface tension compared to similar compounds .
Properties
CAS No. |
28865-36-3 |
|---|---|
Molecular Formula |
C20H43NO4 |
Molecular Weight |
361.6 g/mol |
IUPAC Name |
2-hydroxy-N,N-bis(2-hydroxyethyl)hexadecan-1-amine oxide |
InChI |
InChI=1S/C20H43NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-20(24)19-21(25,15-17-22)16-18-23/h20,22-24H,2-19H2,1H3 |
InChI Key |
OQFIKFNCZGUAHE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC(C[N+](CCO)(CCO)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-dichloro-1,5,6,7-tetrahydro-2H-Cyclopenta[b]pyridin-2-one](/img/structure/B13735527.png)
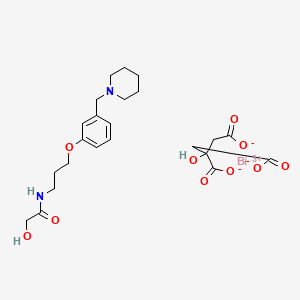
![2-[[1-[2-[[2-[[2-[[2-[[1-[1-[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-2-(2,3-dihydro-1H-inden-2-yl)acetyl]amino]-3-hydroxypropanoyl]amino]-2-(2,3-dihydro-1H-inden-2-yl)acetyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B13735552.png)
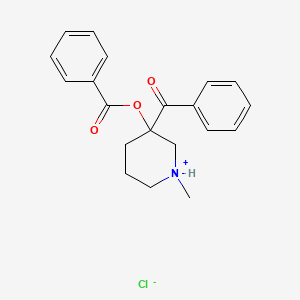
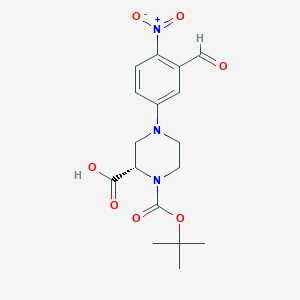
![4-[bis(2-iodoethyl)amino]benzoic acid](/img/structure/B13735572.png)
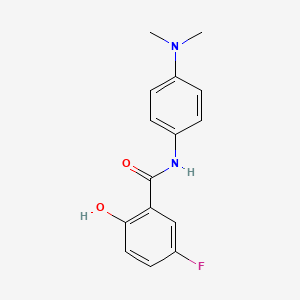
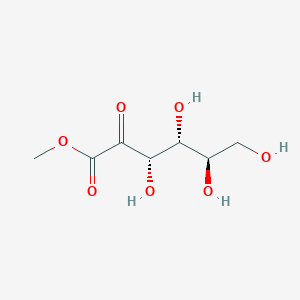
![3-(1H-benzotriazol-1-yl)-N'-[(E)-phenylmethylidene]propanehydrazide](/img/structure/B13735585.png)
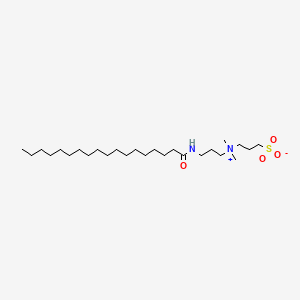
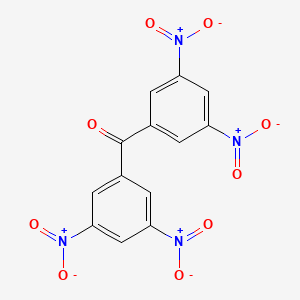
![4-[4-[4-(2,5-dimethyl-4-pyridin-4-ylphenyl)-2,5-dimethylphenyl]-2,5-dimethylphenyl]pyridine](/img/structure/B13735603.png)
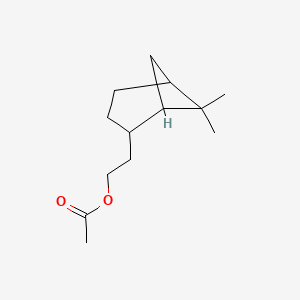
![Cobaltate(2-), [29H,31H-phthalocyanine-C,C-disulfonato(4-)-kappaN29,kappaN30,kappaN31,kappaN32]-, dihydrogen](/img/structure/B13735610.png)
